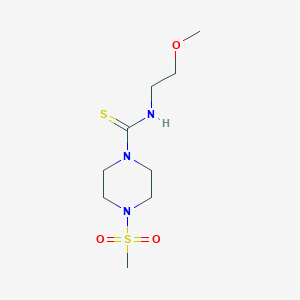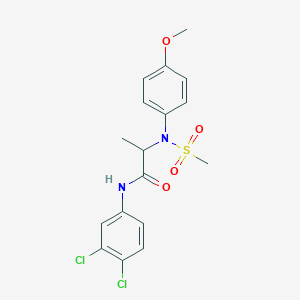![molecular formula C17H19N5O4S2 B4117440 N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4117440.png)
N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. TAK-915 belongs to the class of drugs known as piperazinecarbothioamides and works by modulating the activity of certain receptors in the brain.
Mécanisme D'action
N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide works by modulating the activity of the alpha-7 nicotinic acetylcholine receptor in the brain. This receptor is a ligand-gated ion channel that is involved in the regulation of cognitive function. N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide binds to the receptor and enhances its activity, leading to improved cognitive function. The exact mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the enhancement of synaptic plasticity.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects in animal models. In preclinical studies, N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide has been shown to improve cognitive function, increase neurotransmitter release, and enhance synaptic plasticity. N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide has also been shown to have potential therapeutic effects in other neurological disorders such as schizophrenia and attention deficit hyperactivity disorder.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide is its specificity for the alpha-7 nicotinic acetylcholine receptor. This specificity allows for targeted modulation of cognitive function, reducing the potential for off-target effects. However, one limitation of N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide is its relatively short half-life, which may require frequent dosing in clinical settings. Additionally, the safety and efficacy of N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide in humans have not yet been fully established, and further research is needed to determine its potential as a therapeutic agent.
Orientations Futures
Future research on N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide should focus on several areas. First, further preclinical studies are needed to establish the safety and efficacy of N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide in animal models. Second, clinical trials are needed to determine the safety and efficacy of N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide in humans. Third, research should focus on the development of more potent and selective analogs of N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide with improved pharmacokinetic properties. Fourth, the potential therapeutic effects of N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide in other neurological disorders should be explored. Finally, research should focus on the elucidation of the exact mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide, which may lead to the development of new therapeutic strategies for cognitive disorders.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. In preclinical studies, N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide has been shown to improve cognitive function in animal models of Alzheimer's disease. N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide works by modulating the activity of certain receptors in the brain, specifically the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in the regulation of cognitive function, and its dysfunction has been implicated in the development of Alzheimer's disease. N-[4-(aminosulfonyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide has also been shown to have potential therapeutic effects in other neurological disorders such as schizophrenia and attention deficit hyperactivity disorder.
Propriétés
IUPAC Name |
4-(4-nitrophenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S2/c18-28(25,26)16-7-1-13(2-8-16)19-17(27)21-11-9-20(10-12-21)14-3-5-15(6-4-14)22(23)24/h1-8H,9-12H2,(H,19,27)(H2,18,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQDPYMQMFYFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-nitrophenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4117364.png)
![2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4117372.png)
![2-[2-(4-bromo-2-chlorophenoxy)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4117378.png)
![3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4117383.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4117385.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)alaninamide](/img/structure/B4117420.png)

![ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4117432.png)
![N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4117443.png)
![N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4117461.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4117467.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea](/img/structure/B4117472.png)